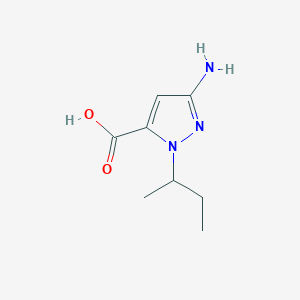

3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid

説明

特性

IUPAC Name |

5-amino-2-butan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-5(2)11-6(8(12)13)4-7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNVTJFRSCGFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC(=N1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. The specific substitution pattern of this target molecule, featuring an amino group at the 3-position, a chiral butan-2-yl group at the 1-position, and a carboxylic acid at the 5-position, offers a unique three-dimensional structure for probing biological targets and developing novel therapeutic agents. This guide provides a comprehensive overview of a robust and logical synthetic route to this promising molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Synthetic Strategy: A Convergent Approach

The synthesis of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid is most effectively achieved through a convergent strategy. This approach involves the independent synthesis of two key precursors, which are then combined in a crucial cyclocondensation step to form the pyrazole core. The final step involves the hydrolysis of an ester to yield the target carboxylic acid. This strategy allows for flexibility in the synthesis of analogs and facilitates the purification of intermediates.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy for 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid.

Part 1: Synthesis of Key Intermediates

Synthesis of Ethyl 2-cyano-4-methyl-3-oxohexanoate

The β-ketoester, ethyl 2-cyano-4-methyl-3-oxohexanoate, is a crucial building block for the pyrazole ring. It can be synthesized via a Claisen condensation reaction between ethyl cyanoacetate and an activated form of 2-methylbutanoic acid, such as 2-methylbutanoyl chloride.[1][2][3]

Reaction Scheme:

Causality of Experimental Choices:

The Claisen condensation is an effective method for forming carbon-carbon bonds between an ester and another carbonyl compound.[1] Sodium ethoxide is a commonly used base for this transformation as it is strong enough to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. The use of an acid chloride, 2-methylbutanoyl chloride, provides a highly electrophilic partner for the enolate, driving the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 2-cyano-4-methyl-3-oxohexanoate

-

Preparation: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

-

Addition of Ethyl Cyanoacetate: Cool the mixture to 0 °C in an ice bath and add ethyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature below 5 °C.

-

Formation of Enolate: Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the enolate.

-

Addition of Acid Chloride: Cool the reaction mixture back to 0 °C and add 2-methylbutanoyl chloride (1.05 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-cyano-4-methyl-3-oxohexanoate.

Synthesis of Butan-2-ylhydrazine

The second key intermediate, butan-2-ylhydrazine, can be prepared from butan-2-one through a two-step process involving the formation of a hydrazone followed by its reduction.[4][5][6]

Reaction Scheme:

Causality of Experimental Choices:

The formation of a hydrazone from a ketone and hydrazine is a well-established and high-yielding reaction.[7] The subsequent reduction of the hydrazone to the corresponding hydrazine can be achieved using various reducing agents. A common and effective method is the Wolff-Kishner reduction, which utilizes a strong base and high temperatures.[5] Alternatively, milder reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can be employed.

Experimental Protocol: Synthesis of Butan-2-ylhydrazine

-

Hydrazone Formation: In a round-bottom flask, dissolve butan-2-one (1.0 equivalent) in ethanol. Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid. Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

-

Isolation of Hydrazone: After completion, remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude butan-2-one hydrazone, which can be used in the next step without further purification.

-

Reduction of Hydrazone (Wolff-Kishner Conditions): To a flask equipped with a reflux condenser, add the crude hydrazone, diethylene glycol, and potassium hydroxide (3.0 equivalents). Heat the mixture to 180-200 °C for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture and add water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous potassium sulfate, and carefully distill under reduced pressure to obtain pure butan-2-ylhydrazine.

Part 2: Assembly of the Pyrazole Core and Final Product

Cyclocondensation to form Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate

The core of the target molecule is constructed through a cyclocondensation reaction between the synthesized β-ketoester and butan-2-ylhydrazine. This reaction, a variation of the Knorr pyrazole synthesis, is expected to proceed with high regioselectivity.[8]

Caption: Cyclocondensation of the β-ketoester and butan-2-ylhydrazine.

Regioselectivity:

The reaction of a β-ketonitrile with a substituted hydrazine generally proceeds with predictable regioselectivity. The more nucleophilic nitrogen of the hydrazine (the one not directly attached to the alkyl group) attacks the electrophilic carbonyl carbon of the β-ketoester. The other nitrogen atom then attacks the nitrile carbon, leading to cyclization and the formation of the 3-aminopyrazole derivative.

Experimental Protocol: Synthesis of Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyano-4-methyl-3-oxohexanoate (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: Add butan-2-ylhydrazine (1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate.

Hydrolysis to 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.[9]

Reaction Scheme:

Experimental Protocol: Synthesis of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid

-

Reaction Setup: Dissolve ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of sodium hydroxide (e.g., 3-4 equivalents) and reflux the mixture for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Carefully acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| Ethyl 2-cyano-4-methyl-3-oxohexanoate | C10H15NO3 | 197.23 | 60-70 |

| Butan-2-ylhydrazine | C4H12N2 | 88.15 | 50-60 |

| Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate | C11H18N4O2 | 238.29 | 70-80 |

| 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid | C9H14N4O2 | 210.23 | 85-95 |

Conclusion

This in-depth technical guide outlines a reliable and well-precedented synthetic route for the preparation of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid. The described convergent strategy, employing a Claisen condensation, hydrazone formation and reduction, cyclocondensation, and final hydrolysis, provides a practical approach for obtaining this valuable heterocyclic compound. The detailed experimental protocols and the discussion of the underlying chemical principles are intended to empower researchers in their efforts to synthesize this and related molecules for applications in drug discovery and development.

References

-

The Claisen Condensation. (n.d.). In LibreTexts Chemistry. Retrieved from [Link][1][10]

-

Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2007). Synthesis of Ethyl 2-Ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses, 84, 239.[11]

-

Claisen Condensation. (2022, December 17). ChemTalk. Retrieved from [Link][3]

-

Claisen Condensation. (n.d.). Organic Chemistry On-Line. Retrieved from [Link][12]

-

Product Class 34: Arylhydrazines. (n.d.). Science of Synthesis.[13]

-

Synthesis of ethyl 3-oxohexanoate. (n.d.). PrepChem.com. Retrieved from [Link][14]

-

Kiyokawa, K., & Minakata, S. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Beilstein Journal of Organic Chemistry, 21, 1-45.[15]

-

A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones. (n.d.). ResearchGate. Retrieved from [Link][4]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journal of Organic Chemistry, 20, 1234-1287.[8]

-

The Claisen Condensation Reaction. (2023, September 20). OpenStax. Retrieved from [Link][10]

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.[16]

-

Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. (n.d.). BenchChem.[17]

-

Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. (n.d.). OrgoSolver. Retrieved from [Link][5]

-

Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.[18]

-

Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][6]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). ARKIVOC.[9]

-

1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine. (n.d.). Acta Crystallographica Section E: Structure Reports Online.[19]

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link][20]

-

Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). Molecules, 27(24), 8842.[21]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). RSC Advances.[22]

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry, 15, 2886-2894.[23]

-

Synthesis and Evaluation of Hydrazones. (2024, February 28). Journal of Clinical and Medical Research and Studies.[7]

-

Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (n.d.). Acta Crystallographica Section E: Structure Reports Online.[24]

-

Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.[25]

-

Regioselectivity and tautomerism of novel five-membered ring nitrogen heterocycles formed via cyclocondensation of acylthiosemicarbazides. (2008). Molecules, 13(3), 501-518.[26]

-

5-Tert-Butyl 1-Ethyl 3-Amino-1,4,5. (2011). Amanote Research.[27]

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. (2014). ResearchGate.[28]

-

Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.[29]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Claisen Condensation | ChemTalk [chemistrytalk.org]

- 4. researchgate.net [researchgate.net]

- 5. orgosolver.com [orgosolver.com]

- 6. Hydrazone synthesis [organic-chemistry.org]

- 7. alcrut.com [alcrut.com]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. askthenerd.com [askthenerd.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. prepchem.com [prepchem.com]

- 15. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 19. 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 26. Regioselectivity and tautomerism of novel five-membered ring nitrogen heterocycles formed via cyclocondensation of acylthiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. (PDF) 5-Tert-Butyl 1-Ethyl 3-Amino-1,4,5 [research.amanote.com]

- 28. researchgate.net [researchgate.net]

- 29. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

1H and 13C NMR characterization of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of novel chemical entities in drug discovery and development. Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is fundamental to confirming identity, purity, and conformation. This technical guide provides a comprehensive, field-proven methodology for the complete ¹H and ¹³C NMR characterization of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid, a representative heterocyclic compound with functionalities common in medicinal chemistry. We will delve into the rationale behind experimental choices, from sample preparation to the strategic application of one- and two-dimensional NMR experiments, culminating in the unambiguous assignment of all proton and carbon signals.

Foundational Strategy: Deconstructing the Analyte

Before any experiment, a thorough analysis of the target molecule's structure is paramount. This informs our experimental design and allows for the prediction of spectral features. The molecule, 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid, can be dissected into four key structural motifs:

-

A 1,3,5-Trisubstituted Pyrazole Core: A five-membered aromatic heterocycle. The single proton on this ring (H4) will be a key diagnostic signal.

-

An Amino Group (-NH₂): Located at the C3 position, this electron-donating group will influence the chemical shifts of the pyrazole ring carbons and protons. Its protons are exchangeable.

-

A Carboxylic Acid Group (-COOH): Positioned at C5, this electron-withdrawing group will also significantly impact the electronic environment of the pyrazole ring. Its proton is highly exchangeable.

-

A Chiral Butan-2-yl Substituent: Attached at the N1 position, this alkyl group presents a distinct set of signals with characteristic multiplicities and diastereotopic protons, requiring careful analysis.

This initial breakdown predicts a molecule with several exchangeable protons and a chiral center, guiding our choice of solvent and the necessity for advanced 2D NMR techniques to resolve potential complexities.

dot

Caption: Annotated structure of the target analyte.

The Experimental Blueprint: A Self-Validating Workflow

A robust characterization relies on a logical sequence of experiments where each step builds upon the last. The goal is not just to collect data, but to collect the right data in the most efficient manner.

Protocol: Sample Preparation

The quality of the NMR spectrum is profoundly affected by sample preparation.[1] For a molecule with exchangeable protons like an amine and a carboxylic acid, the choice of solvent is the most critical decision.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Unlike CDCl₃, DMSO is a hydrogen bond acceptor, which slows down the rate of proton exchange with residual water.[2] This allows for the observation of the -NH₂ and -COOH protons as distinct, often broad, signals. In contrast, using solvents like D₂O would lead to the rapid exchange and disappearance of these signals.[2]

Step-by-Step Protocol:

-

Weighing: Accurately weigh 10-20 mg of the purified, dry solid sample for optimal ¹H NMR signal-to-noise. For ¹³C NMR, a more concentrated solution (30-50 mg) is preferable.

-

Solvation: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the sample in a clean vial.[3][4]

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. The solution must be homogeneous and free of any solid particles.

-

Filtration: Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube.[3] This step is crucial to remove particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.[1]

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although the residual solvent peak of DMSO-d₅ (δ ≈ 2.50 ppm for ¹H) can also be used.[5]

dot

Caption: A logical workflow for complete NMR structural elucidation.

Analysis of ¹H NMR Spectrum: Predictions and Insights

The ¹H NMR spectrum provides the initial framework of the proton environment. We predict the following signals, ordered from downfield to upfield:

-

-COOH (1H, broad singlet, δ 12.0-14.0 ppm): The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding. It will appear as a very broad singlet and will readily exchange with D₂O.

-

-NH₂ (2H, broad singlet, δ 5.0-7.0 ppm): The amino protons are also exchangeable and typically appear as a broad singlet. Their chemical shift is influenced by the electron-donating nature of the amine and solvent effects.

-

H4 (1H, singlet, δ 5.5-6.5 ppm): This is the sole proton on the pyrazole ring. It is flanked by two quaternary carbons (C3 and C5), so it will appear as a sharp singlet, making it a highly diagnostic peak for this scaffold. Its chemical shift is influenced by the N-substituent and the groups at C3 and C5.[6]

-

H1' (1H, multiplet, δ 4.0-4.8 ppm): This methine proton of the butan-2-yl group is directly attached to the pyrazole nitrogen, deshielding it significantly. It will be split by the adjacent -CH₂- and -CH₃ groups, resulting in a complex multiplet.

-

H2' (2H, multiplet, δ 1.6-2.0 ppm): These methylene protons are diastereotopic due to the adjacent chiral center (C1'). They will likely appear as a complex multiplet, further split by the H1' and H4' protons.

-

H3' (3H, doublet, δ 1.2-1.5 ppm): This methyl group is adjacent to the chiral methine (H1'), so it will appear as a doublet with a typical coupling constant of approximately 7 Hz.[7]

-

H4' (3H, triplet, δ 0.8-1.0 ppm): This terminal methyl group of the ethyl moiety will be split by the adjacent methylene (H2') into a triplet, with a J-value of around 7 Hz.[7]

Analysis of ¹³C NMR and DEPT Spectra: Building the Carbon Skeleton

The broadband ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT experiments differentiate them by the number of attached protons.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is not a single experiment but a set, most commonly DEPT-90 and DEPT-135.

| Predicted Signal | Carbon Type | DEPT-90 Signal | DEPT-135 Signal | Predicted δ (ppm) | Rationale |

| C=O | C | Absent | Absent | 160-170 | Carboxylic acid carbonyl carbon. |

| C3 | C | Absent | Absent | 150-160 | Attached to the electron-donating -NH₂ group.[13] |

| C5 | C | Absent | Absent | 140-150 | Attached to the electron-withdrawing -COOH group and N1.[13] |

| C4 | CH | Positive | Positive | 90-100 | Shielded pyrazole carbon between two substituted carbons. |

| C1' | CH | Positive | Positive | 50-60 | Alkyl carbon directly attached to nitrogen. |

| C2' | CH₂ | Absent | Negative | 25-35 | Standard aliphatic methylene carbon. |

| C3' | CH₃ | Absent | Positive | 15-25 | Standard aliphatic methyl carbon. |

| C4' | CH₃ | Absent | Positive | 10-15 | Standard aliphatic terminal methyl carbon. |

By combining the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 results, all carbons can be classified, providing a powerful cross-validation of the initial structural hypothesis.

Unambiguous Confirmation with 2D NMR Spectroscopy

While 1D spectra provide a strong foundation, 2D NMR is essential for irrefutable proof of connectivity, especially for assembling the different molecular fragments.[14][15]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[16] It will be instrumental in confirming the butan-2-yl fragment by showing a correlation pathway from H4' -> H2' -> H1' -> H3'.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[17] It will definitively link the proton signals (H4, H1', H2', H3', H4') to their corresponding carbon signals (C4, C1', C2', C3', C4') as predicted in the table above.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the entire structure together. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[16]

dot

Caption: Key HMBC correlations confirming molecular assembly.

Key Predicted HMBC Correlations:

-

H1' to C5 and C4: A crucial correlation from the methine proton of the butan-2-yl group to the C5 and C4 carbons of the pyrazole ring provides undeniable evidence of the N1-alkylation site.

-

H4 to C5 and C3: The pyrazole proton will show correlations to the two quaternary carbons it is situated between, confirming their positions relative to the C4-H4 bond.

-

-NH₂ protons to C3 and C4: The amino protons should show a correlation to their point of attachment (C3) and the adjacent C4.

-

H1' to C2' and C3': These correlations will further confirm the structure of the butan-2-yl side chain.

Conclusion: A Triangulated Approach to Certainty

The structural characterization of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid is a clear demonstration of the power of a multi-faceted NMR approach. By systematically employing 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, every proton and carbon atom can be unambiguously assigned. This rigorous, self-validating workflow not only confirms the primary structure but also provides a detailed electronic and spatial fingerprint of the molecule. For researchers in drug development, this level of certainty is non-negotiable, forming the bedrock upon which all subsequent biological and pharmacological studies are built.

References

- Columbia University. DEPT | NMR Core Facility.

- University of Leicester. NMR Sample Preparation.

- JEOL. NMR Sample Preparation.

- Silva, A. M., & Cavaleiro, J. A. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Duke University. The Duke NMR Center Sample Preparation.

- University of the West Indies at Mona. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. (2024).

- Cornell University. NMR Sample Preparation.

- SpectraBase. Pyrazole-3-carboxylic acid.

- ChemicalBook. 3-Aminopyrazole(1820-80-0) 1H NMR spectrum.

- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. (2023).

- Chemistry Steps. DEPT NMR: Signals and Problem Solving. (2023).

- Ostrovskii, V. A., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 1993.

- ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- ResearchGate. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively).

- Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 377(1-2), 105–111.

- da Rosa, G., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 279-286.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. 3-Aminopyrazole-4-carboxylic acid.

- Iowa State University. NMR Coupling Constants.

- University of California, Irvine. Coupling constants for 1H and 13C NMR.

- Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(5), 1625–1635.

- Sigma-Aldrich. 3-Aminopyrazole.

- University of Calgary. Ch 13 - Coupling.

-

Chem LibreTexts. NMR 5: Coupling Constants. (2023). Available from: [Link]

- Navarro-Vazquez, A., & Griesinger, C. (2021). The Evolving Landscape of NMR Structural Elucidation. Israel Journal of Chemistry, 61(3-4), 160-173.

- Sandorfy, C., & Vocelle, D. (1986). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 64(12), 2251-2256.

- Reynolds, W. F. (1997). Modern NMR methods for the structure elucidation of natural products.

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014).

- Wolk, J. L., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Heterocycles, 63(6), 1365-1378.

- Kikelj, D., et al. (2012). Synthesis of 3-(2-aminoethyl)

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Nanalysis. 2D NMR Experiments - HETCOR. (2019).

- ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...

- Villani, F. J., et al. (1972). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 37(25), 4186-4188.

- Reddit. Amine protons on NMR. (2023).

- ResearchGate. Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.

- Martins, F. T., et al. (2015). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing.

- ResearchGate. Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? (2017).

- Grdadolnik, J., et al. (2017). Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of peptide science, 23(9), 716–726.

- ResearchGate. The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer.

- Özer, İ., & Çadır, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650.

Sources

- 1. organomation.com [organomation.com]

- 2. researchgate.net [researchgate.net]

- 3. sites.bu.edu [sites.bu.edu]

- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 3-Aminopyrazole(1820-80-0) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

X-ray Crystallography of N-Substituted Aminopyrazole Compounds: A Structural Paradigm for Kinase and Receptor Drug Design

Executive Summary

In the landscape of Structure-Based Drug Design (SBDD), the N-substituted aminopyrazole scaffold has emerged as a highly privileged pharmacophore. Its unique physicochemical properties—specifically its capacity to act as a highly directional, bidentate hydrogen-bond donor/acceptor—make it an ideal candidate for targeting the hinge regions of kinases (e.g., CDK2, JNK3, BTK) and the allosteric channels of nuclear receptors (e.g., the Glucocorticoid Receptor).

As a Senior Application Scientist, I approach the crystallographic analysis of these compounds not merely as a method of taking a "molecular photograph," but as a rigorous, self-validating system for understanding binding causality. This guide dissects the structural chemistry of N-substituted aminopyrazoles, outlines a field-proven crystallographic workflow, and synthesizes recent high-resolution data to empower your lead optimization campaigns.

Structural Chemistry: The Causality of Binding

To effectively design drugs around the aminopyrazole core, one must understand the crystallographic fundamentals of the small molecule itself. Early small-molecule X-ray diffraction studies of aminopyrazole derivatives revealed critical structural baselines [5].

The Tautomeric Advantage of N-Substitution

Unsubstituted pyrazoles exist in a state of rapid annular tautomerism. In a protein-ligand complex, this tautomerism can lead to ambiguous electron density maps and multiple, competing binding modes that confound SBDD efforts. N-substitution (e.g., alkylation or arylation at the N1 position) locks the tautomeric state. By enforcing a single conformer, we dictate exactly which nitrogen acts as the hydrogen-bond acceptor, ensuring a predictable and singular binding pose.

The Hinge-Binding Motif

Crystallographic data consistently shows that the pyrazole ring is highly planar, allowing for extensive electron delocalization. The exocyclic amine at the 3- or 5-position maintains a partial sp3 to sp2 hybridized character[5]. This geometry is causally responsible for its success as a kinase inhibitor: the exocyclic amine acts as a hydrogen bond donor to the kinase hinge region's backbone carbonyl, while the adjacent sp2 pyrazole nitrogen acts as an acceptor for the backbone amide [1, 3].

Protein-Ligand Crystallography: A Self-Validating Workflow

Obtaining high-resolution diffraction data for aminopyrazole complexes requires a highly controlled thermodynamic environment. The following protocol details the co-crystallization workflow, emphasizing the why behind each step to ensure reproducibility and structural integrity.

Step-by-Step Methodology

Step 1: Protein Preparation and Buffer Optimization

-

Action: Purify the target kinase domain (e.g., CDK2 or JNK3) to >95% homogeneity. Exchange into a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Causality: Aminopyrazoles are often hydrophobic. High salt concentrations can induce premature protein precipitation when the ligand is introduced via DMSO. TCEP is preferred over DTT as it does not react with covalent aminopyrazole warheads (e.g., cyanamides used in BTK inhibitors) [4].

Step 2: Ligand Complexation (Co-crystallization over Soaking)

-

Action: Incubate the protein with a 3- to 5-fold molar excess of the N-substituted aminopyrazole for 2 hours at 4°C prior to crystallization.

-

Causality: While crystal soaking is faster, co-crystallization is strictly required for these compounds. Aminopyrazoles often induce significant conformational shifts (e.g., expanding the binding pocket or inducing a DFG-out conformation). Pre-formed apo-crystals will shatter if forced to accommodate these massive structural rearrangements.

Step 3: Vapor Diffusion Crystallization

-

Action: Utilize the hanging-drop vapor diffusion method. Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., PEG 3350, 0.2 M Magnesium Formate).

-

Causality: Vapor diffusion allows the drop to slowly and continuously equilibrate with the reservoir, gently driving the system into the nucleation zone without crashing the delicate protein-ligand lattice.

Step 4: Data Collection and Phasing

-

Action: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) to achieve < 2.0 Å resolution. Phase the data using Molecular Replacement (MR) with an apo-structure search model.

Step 5: Self-Validating Refinement (The Omit Map)

-

Action: Perform rigid-body and restrained refinement using programs like Phenix or REFMAC5. Crucially, do not build the ligand into the model yet. Generate an Fo−Fc simulated annealing omit map.

-

Causality: This is the ultimate self-validation step. By intentionally omitting the aminopyrazole from the calculated model ( Fc ), any positive electron density observed in the binding pocket is purely derived from the experimental data ( Fo ). This eliminates model bias and proves the ligand's exact orientation before final coordinate building.

Mechanistic Pathway Visualization

The integration of X-ray crystallography into the SBDD pipeline is an iterative loop. The diagram below illustrates the logical flow of optimizing an N-substituted aminopyrazole library based on crystallographic feedback.

Figure 1: Iterative X-ray crystallography workflow for aminopyrazole SBDD.

Quantitative Data Presentation: Key Structural Insights

Recent crystallographic campaigns have demonstrated the versatility of the N-substituted aminopyrazole core across various therapeutic targets. The table below summarizes pivotal structures, highlighting how specific substitutions drive target selectivity.

| Target Protein | PDB ID | Res. (Å) | Ligand Class | Key Crystallographic Interaction |

| CDK2 | 4EK6 [1] | 1.52 | Aminopyrazole | Canonical bidentate hinge binding to Leu83 via the exocyclic amine and pyrazole nitrogen. |

| JNK3 | N/A (26k) [3] | 1.80 | Aminopyrazole benzamide | High isoform selectivity achieved via H-bonding with hinge residue Met149 (2.7–3.2 Å distance). |

| Glucocorticoid Receptor | 3K22 [2] | 3.00 | Indazole/Pyrazole amide | Nonsteroidal agonist expansion into a previously unexplored "meta" channel of the ligand-binding domain. |

| BTK | 6MNY [4] | N/A | Aminopyrazole carboxamide | Reversible covalent binding; cyanamide warhead targets Cys481 while the pyrazole anchors the hinge. |

Note: The structural data above validates that minor modifications to the N-substituent (e.g., transitioning from an alkyl to a bulky aryl group) can shift the molecule from a broad-spectrum kinase inhibitor to a highly selective nuclear receptor agonist [2, 3].

References

-

Title: Crystal structure of the cdk2 in complex with aminopyrazole inhibitor (PDB: 4EK6) Source: RCSB Protein Data Bank URL: [Link]

-

Title: Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link]

-

Title: Structures of aminopyrazole derivatives Source: Acta Crystallographica Section C URL: [Link]

An In-Depth Technical Guide to the Biological Activities of Aminopyrazole Derivatives

Abstract

The aminopyrazole scaffold has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its synthetic accessibility and the unique electronic properties conferred by the adjacent nitrogen atoms and the versatile amino group make it a cornerstone for the development of novel therapeutics.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of aminopyrazole derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the key therapeutic areas where these compounds have shown significant promise—oncology, infectious diseases, and inflammation—by examining their mechanisms of action, summarizing critical quantitative data, and providing detailed, field-proven experimental protocols for their synthesis and evaluation. This document moves beyond a simple literature review to explain the causal relationships behind experimental design, ensuring a trustworthy and authoritative resource for advancing drug discovery programs.

Section 1: The Aminopyrazole Scaffold: A Cornerstone of Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental to drug design, and among them, the pyrazole nucleus is a five-membered ring that has yielded numerous clinically successful drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[3][5][6] The introduction of an amino group onto this scaffold creates the aminopyrazole core, a versatile pharmacophore that dramatically expands its therapeutic potential.[4][7]

The biological activity of aminopyrazole derivatives is profoundly influenced by the position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino), as this dictates the molecule's hydrogen bonding capacity, steric profile, and electronic distribution.[1][2][4]

-

3-Aminopyrazoles have shown notable efficacy as anticancer, anti-inflammatory, and antibacterial agents.[1]

-

4-Aminopyrazoles are recognized for their anticonvulsant properties and have also been explored as antioxidant agents.[1][4]

-

5-Aminopyrazoles , being highly versatile, have been extensively developed as potent inhibitors of various kinases, making them particularly valuable in oncology and inflammatory disease research.[1][8] The insecticide Fipronil is a well-known example of a highly substituted 5-aminopyrazole.[1][4]

The journey from a hit compound to a clinical candidate is a multi-stage process. The following workflow illustrates the logical progression for discovering and validating novel bioactive aminopyrazole derivatives.

Caption: A generalized workflow for the discovery of bioactive aminopyrazole derivatives.

Section 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The application of aminopyrazole derivatives in oncology is one of the most extensively researched areas, with numerous compounds demonstrating potent cytotoxicity against a wide range of cancer cell lines.[3][5]

Mechanisms of Action

The anticancer effects of aminopyrazoles are often multifactorial, stemming from their ability to interfere with critical cellular signaling pathways that govern cell growth, division, and survival.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[8] Specific targets include Cyclin-Dependent Kinases (CDKs) that control cell cycle progression, p38 Mitogen-Activated Protein Kinase (MAPK) involved in stress responses and inflammation, and Fibroblast Growth Factor Receptors (FGFRs).[9][10][11] Inhibition of these kinases can halt the cell cycle and prevent tumor growth.

-

Induction of Apoptosis: Many aminopyrazole derivatives can trigger programmed cell death, or apoptosis. One study on a 5-aminopyrazole derivative, BC-7, showed it induced apoptosis in HeLa cervical cancer cells through a mitochondrial- and caspase-dependent pathway.[12] This is often preceded by cell cycle arrest, for instance, at the G2/M phase.[1]

Caption: p38 MAPK Signaling Pathway and Inhibition by 5-Aminopyrazole Derivatives.[8]

Quantitative Efficacy Data

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher activity.

| Compound Class | Specific Derivative(s) | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidines | 55h, 55j, 55l | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 | [9] |

| Spiro Pyrazolo[3,4-b]pyridines | 47a, 47d | HepG2, HeLa | 4.2, 5.9 | [9] |

| Aryl Azo Imidazo[1,2-b]pyrazoles | 26a, 26b, 26c | MCF-7 | 6.1, 7.4, 8.0 | [9] |

| 5-Aminopyrazole Carbohydrazides | 1g | SK-BR-3 | 14.4 | [9] |

| Pyrazolopyrimidine Derivative | 7 | MCF-7, HCT-116 | 11.51 - 21.25 | |

| 5-Aminopyrazole Derivative | BC-7 | HeLa | 65.58 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[10] Its reliability makes it a standard for initial cytotoxicity screening.[13][14]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[8][9]

-

Causality: Seeding density is critical; too few cells may result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[15] The 24-hour adherence period ensures cells are in a healthy, exponential growth phase before treatment.

-

-

Compound Preparation and Treatment: Prepare a stock solution of the aminopyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

-

Incubation: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.[9]

-

Causality: The incubation period must be sufficient for the compound to exert its cytotoxic or cytostatic effects. A 48-72 hour window is standard for many anticancer agents.

-

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Causality: This allows sufficient time for the enzymatic conversion of MTT to formazan in viable cells.

-

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Section 3: Antimicrobial Properties: Combating Infectious Agents

Aminopyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][16][17] This makes them an attractive scaffold for the development of new anti-infective agents, a critical need in an era of rising antimicrobial resistance.[18]

Spectrum of Activity and Mechanisms

Studies have shown that different aminopyrazole structures are active against a range of pathogens. For instance, certain 3-aminopyrazole derivatives show high activity against Bacillus subtilis, Staphylococcus pneumoniae, and Escherichia coli.[1] Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have been screened for activity against Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans.[5] While mechanisms can vary, one key target identified for some pyrazole-based compounds is DNA gyrase, an enzyme essential for bacterial DNA replication.[3][16]

Quantitative Efficacy Data

Antimicrobial efficacy is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[19]

| Compound Class | Representative Microorganism | MIC (µg/mL) | Reference |

| Pyrido[2,3-b]indole with 3-AP substituent | S. aureus | 0.125 | [1] |

| Pyrido[2,3-b]indole with 3-AP substituent | E. coli | 8 | [1] |

| Bis(imino)pyridine Schiff base (2a, 2d) | S. aureus | 3.125 | [20] |

| Bis(imino)benzene Schiff base (3c, 3e) | P. aeruginosa | 6.25 | [20] |

| Pyrazolo[1,5-a]pyrimidine (9, 10, 11b-d) | Various Bacteria | 2.50 - 20 | [16] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent in a quantitative manner.[19][21][22] It is highly reproducible and amenable to automation.[23]

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a gradient of decreasing compound concentrations across the wells.

-

Inoculum Preparation: Culture the target microorganism overnight. Dilute the culture to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

Causality: A standardized inoculum is crucial for reproducibility. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values.

-

-

Inoculation: Add a precise volume of the standardized microbial suspension to each well of the microtiter plate, including a positive control well (medium + inoculum, no compound) and a negative control well (medium only).

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 18-24 hours at 37°C for most bacteria).

-

MIC Determination: After incubation, examine the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

-

Self-Validation: The positive control must show clear turbidity, and the negative control must remain clear. If not, the assay is invalid.

-

Section 4: Anti-inflammatory Effects: Modulating the Immune Response

Inflammation is a biological response implicated in numerous diseases, from rheumatoid arthritis to neurodegenerative disorders.[6] Aminopyrazole derivatives, most notably the COX-2 selective inhibitor Celecoxib, have demonstrated significant anti-inflammatory properties.[1]

Mechanisms of Action

-

Cyclooxygenase (COX) Inhibition: Prostaglandins are key mediators of inflammation and are synthesized via the COX enzymes (COX-1 and COX-2). Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms. However, selective inhibition of COX-2, which is upregulated at sites of inflammation, is a key strategy to reduce inflammatory symptoms while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[6] Several aminopyrazole derivatives have shown high selectivity for COX-2.[1]

-

Suppression of Pro-inflammatory Cytokines: Beyond COX inhibition, some aminopyrazoles can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[6][8] This is often achieved by inhibiting upstream signaling pathways, such as the p38 MAPK pathway.

Caption: Arachidonic Acid Cascade and Selective COX-2 Inhibition.

In Vivo and In Vitro Data

Efficacy is measured using both cellular assays (in vitro) and animal models (in vivo).

| Compound Class/Derivative | Assay | Efficacy | Reference |

| 5-Aminopyrazole (35a) | Carrageenan-induced rat paw edema | 91.11% edema inhibition | [1] |

| Celecoxib (Reference) | Carrageenan-induced rat paw edema | 86.66% edema inhibition | [1] |

| 5-Aminopyrazole Derivatives | LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α production | [8] |

| 3,5-diarylpyrazoles | Carrageenan-induced paw edema | 65-80% edema reduction at 10 mg/kg | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents (In Vivo)

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[1][24][25]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar rats or Swiss albino mice. Acclimate the animals to laboratory conditions for at least one week with free access to food and water.[25]

-

Grouping and Fasting: Divide animals into groups (n=6): a control group (vehicle), a standard group (e.g., Diclofenac or Celecoxib), and test groups receiving different doses of the aminopyrazole derivative. Fast the animals overnight before the experiment.

-

Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal up to a marked point using a plethysmometer.

-

Compound Administration: Administer the test compounds and standard drug, typically orally (p.o.) or intraperitoneally (i.p.), one hour before carrageenan injection. The control group receives only the vehicle.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the subplantar region of the right hind paw of each animal.

-

Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-1.5 h) involves the release of histamine and serotonin, while the late phase (after 1.5 h) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[26]

-

-

Paw Volume Measurement Post-Induction: Measure the paw volume again at specific time points after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[25]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Section 5: Core Synthetic Strategies

The synthetic versatility of aminopyrazoles is a key reason for their prevalence in medicinal chemistry. One of the most robust and widely used methods for constructing the 5-aminopyrazole core is the condensation of a β-ketonitrile with a hydrazine derivative.[8][27]

Experimental Protocol: Synthesis of a 3-Substituted-5-Aminopyrazole

Principle: This reaction involves an initial nucleophilic attack by the hydrazine on the ketone's carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, yielding the stable 5-aminopyrazole ring.[27]

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting β-ketonitrile (1 equivalent) in a suitable solvent such as absolute ethanol or toluene.[27][28]

-

Causality: Ethanol is a common choice as it effectively dissolves both reactants and is relatively non-reactive under these conditions.

-

-

Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 equivalents) to the solution. If using a hydrazine salt, a base like triethylamine may be added to liberate the free hydrazine.

-

Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating to reflux provides the necessary activation energy for both the initial condensation and the subsequent cyclization step.

-

-

Workup and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. The product often precipitates out of the solution upon cooling.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials or soluble impurities. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 5-aminopyrazole derivative.

-

Characterization: Confirm the structure of the final compound using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Section 6: Conclusion and Future Perspectives

Aminopyrazole derivatives represent a remarkably successful and enduring scaffold in drug discovery. Their proven efficacy across oncology, infectious diseases, and inflammation underscores their therapeutic versatility. The synthetic tractability of the core allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

The future of aminopyrazole research is bright. Key areas of focus will likely include:

-

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors to develop compounds with novel binding modes for increased potency and selectivity.

-

Combination Therapies: Investigating the synergistic effects of aminopyrazole derivatives with existing chemotherapeutic agents to overcome drug resistance.[12]

-

Expansion into New Therapeutic Areas: Exploring the potential of these derivatives in treating other conditions, such as neurodegenerative diseases and metabolic disorders, where the target pathways (e.g., kinases, inflammatory cascades) are also implicated.

This guide has provided a framework for understanding and evaluating the biological activities of aminopyrazole derivatives. By integrating mechanistic insights with robust, validated protocols, researchers can more effectively harness the power of this privileged scaffold to develop the next generation of innovative medicines.

References

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). National Center for Biotechnology Information. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

-

Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. (2019). PubMed. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

-

Antibiotic sensitivity testing. (n.d.). Wikipedia. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). researchgate.net. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). scirp.org. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001). PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Center for Biotechnology Information. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Center for Biotechnology Information. [Link]

-

Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022). Arabian Journal of Chemistry. [Link]

-

Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.). scielo.org.mx. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). noblelifesci.com. [Link]

-

Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013). MDPI. [Link]

-

Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. (n.d.). researchgate.net. [Link]

-

Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. (n.d.). JNCI: Journal of the National Cancer Institute. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. (2000). PubMed. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). National Center for Biotechnology Information. [Link]

-

Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO. [Link]

-

In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). ojs.wiserpub.com. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Center for Biotechnology Information. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). researchgate.net. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). preprints.org. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. noblelifesci.com [noblelifesci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. woah.org [woah.org]

- 19. apec.org [apec.org]

- 20. ijpsonline.com [ijpsonline.com]

- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scielo.br [scielo.br]

- 26. ijpras.com [ijpras.com]

- 27. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Aminopyrazole Compounds and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has firmly established itself as a "privileged" structure in modern medicinal chemistry. Its inherent synthetic tractability and versatile binding capabilities have led to the discovery and development of a multitude of potent and selective modulators of various biological targets. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will navigate the landscape of therapeutic targets for aminopyrazole compounds. Moving beyond a simple catalog of targets, this guide will delve into the mechanistic rationale behind target selection, provide detailed experimental workflows for target validation, and offer insights into the structure-activity relationships (SAR) that drive lead optimization.

The Aminopyrazole Core: A Foundation for Diverse Bioactivity

The aminopyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms and an amino substituent, offers a unique combination of features that make it an attractive starting point for drug discovery.[1][2] The position of the amino group (3-amino, 4-amino, or 5-amino) significantly influences the molecule's electronic properties and three-dimensional shape, allowing for fine-tuning of its interactions with biological macromolecules.[1][2] This structural versatility has enabled the development of aminopyrazole-based compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties.[3][4]

I. Protein Kinases: The Dominant Therapeutic Arena for Aminopyrazoles

Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, represent the most prominent and well-validated class of targets for aminopyrazole compounds.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a focal point for targeted therapies. The aminopyrazole scaffold is adept at interacting with the ATP-binding pocket of kinases, often forming key hydrogen bonds with the hinge region that connects the N- and C-lobes of the kinase domain.[7]

A. Mitogen-Activated Protein Kinase (MAPK) Signaling: Targeting p38 MAPK

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[8] Overactivation of p38 MAPK is implicated in a range of inflammatory diseases and cancers.[9] Several aminopyrazole-based compounds have been developed as potent inhibitors of p38 MAPK.[10][11]

Caption: p38 MAPK signaling pathway and the point of intervention for aminopyrazole inhibitors.

This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the binding affinity of aminopyrazole compounds to p38 MAPK.

1. Reagent Preparation:

- Prepare a 10X stock solution of the aminopyrazole compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

- Prepare a 4X p38 MAPK enzyme solution in Kinase Buffer A.

- Prepare a 4X Eu-anti-tag antibody and Alexa Fluor™ 647-labeled kinase tracer solution in Kinase Buffer A.

2. Assay Procedure:

- In a 384-well plate, add 2 µL of the serially diluted aminopyrazole compound or DMSO (for control wells).

- Add 8 µL of the 4X p38 MAPK enzyme solution to all wells.

- Add 10 µL of the 4X antibody/tracer mix to all wells.

- Incubate the plate at room temperature for 60 minutes, protected from light.

3. Data Acquisition and Analysis:

- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

- Calculate the emission ratio (665 nm / 615 nm).

- Plot the emission ratio against the logarithm of the aminopyrazole compound concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

B. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

CDKs are a family of protein kinases that control the progression of the cell cycle. Their aberrant activity is a common feature of cancer.[12] Aminopyrazole derivatives have been extensively investigated as inhibitors of various CDKs, including CDK2 and CDK14.[9][13]

Caption: Simplified CDK signaling pathway and the point of intervention for aminopyrazole inhibitors.

This protocol describes a colorimetric assay to assess the effect of aminopyrazole compounds on the proliferation of cancer cells, an indirect measure of CDK inhibition.

1. Cell Culture and Seeding:

- Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media.

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Compound Treatment:

- Prepare a serial dilution of the aminopyrazole compound in culture media.

- Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (media with DMSO).

- Incubate the plate for 48-72 hours.

3. MTT Assay:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the logarithm of the compound concentration.

- Determine the IC50 value from the dose-response curve.

C. Fibroblast Growth Factor Receptors (FGFRs): Drivers of Oncogenesis

The FGFR family of receptor tyrosine kinases plays a crucial role in cell growth, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a key driver in various cancers. Aminopyrazole-based compounds have emerged as potent inhibitors of FGFRs, with some exhibiting covalent mechanisms of action.[12][13][14]

Caption: FGFR signaling pathway and the point of intervention for aminopyrazole inhibitors.

D. Bruton's Tyrosine Kinase (BTK): A Key Player in B-Cell Malignancies

BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival.[3] Dysregulation of BTK signaling is a hallmark of several B-cell malignancies.[15] The recent approval of pirtobrutinib, a reversible BTK inhibitor based on an aminopyrazole scaffold, highlights the therapeutic potential of targeting this kinase.[1]

Caption: Simplified BTK signaling pathway and the point of intervention for aminopyrazole inhibitors.

| Compound Class | Target Kinase | Example Compound | IC50 (nM) | Disease Indication | Reference |

| 3-Aminopyrazole | CDK2/cyclin A | PHA-533533 | 31 (Ki) | Cancer | [9] |

| Aminopyrazole | JNK3 | SR-3576 | 7 | Neurodegeneration | [7] |

| 3-Aminopyrazole | FGFR2/3 | Compound 19 | FGFR2: 1.6, FGFR3: 0.8 | Cancer | [14] |

| 5-Aminopyrazole | BTK | Pirtobrutinib | 3.7 | B-cell malignancies | [1] |

| 4-Aminopyrazole | CDK14 | FMF-04-159-2 | - | Cancer | [13] |

II. Other Enzyme Targets: Expanding the Therapeutic Horizon

While kinases are the predominant targets, aminopyrazole derivatives have also shown inhibitory activity against other classes of enzymes, demonstrating the scaffold's versatility.

A. Cyclooxygenases (COX): Key Enzymes in Inflammation

COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several aminopyrazole derivatives have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

This protocol describes a method to screen for COX-2 inhibitors.

1. Reagent Preparation:

- Prepare a solution of the aminopyrazole compound in a suitable solvent (e.g., DMSO).

- Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

- Prepare solutions of heme, COX-2 enzyme, and arachidonic acid.

2. Assay Procedure:

- In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

- Add the aminopyrazole compound at various concentrations.

- Pre-incubate the mixture at 37°C for 10 minutes.

- Initiate the reaction by adding arachidonic acid.

- After a set incubation time, add a colorimetric substrate (e.g., TMPD).

- Measure the absorbance at a specific wavelength (e.g., 590 nm).

3. Data Analysis:

- Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without inhibitor.

- Determine the IC50 value from the dose-response curve.

B. Carbonic Anhydrases (CAs): Metalloproteases with Diverse Roles